In-Depth Technical Guide to the Structure Elucidation of Demethyl Linezolid
In-Depth Technical Guide to the Structure Elucidation of Demethyl Linezolid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of demethyl linezolid, a known impurity and potential metabolite of the oxazolidinone antibiotic linezolid. The guide details the chemical identity of demethyl linezolid, outlines experimental protocols for its characterization, and presents a comparative analysis with its parent compound and major metabolites.
Introduction to Linezolid and its Metabolites
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria. Its metabolism in humans primarily proceeds through the oxidation of the morpholine ring, leading to two main inactive metabolites: PNU-142586 (hydroxyethyl glycine metabolite) and PNU-142300 (aminoethoxyacetic acid metabolite). However, various impurities and minor degradation products can arise during the synthesis and storage of linezolid. One such impurity is demethyl linezolid.
Identification and Structure of Demethyl Linezolid
"Demethyl linezolid," identified by the CAS number 168828-65-7, is chemically known as (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)formamide [1][2][3]. The "demethylation" refers to the absence of the methyl group on the N-acetyl substituent of linezolid, which is replaced by a hydrogen, forming a formamide group.
Table 1: Chemical and Physical Properties of Linezolid and Demethyl Linezolid
| Property | Linezolid | Demethyl Linezolid |
| IUPAC Name | N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide[4] | (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)formamide[1][3] |
| CAS Number | 165800-03-3[5] | 168828-65-7[1][2] |
| Molecular Formula | C₁₆H₂₀FN₃O₄[5] | C₁₅H₁₈FN₃O₄[2][3] |
| Molecular Weight | 337.35 g/mol [5] | 323.32 g/mol [2][3] |
The structural relationship between linezolid and demethyl linezolid is visualized in the diagram below.
Experimental Protocols for Structure Elucidation
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
HPLC is a fundamental technique for the separation and quantification of linezolid and its impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector is suitable.
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase : A gradient elution is typically employed. For example, a mixture of a phosphate buffer and acetonitrile.
-
Detection : UV detection at approximately 254 nm.
-
Procedure :
-
Prepare a standard solution of the linezolid bulk drug or the sample containing the suspected impurity.
-
Inject the sample into the HPLC system.
-
Elute the components using the defined mobile phase gradient.
-
Monitor the eluent at the specified UV wavelength. The retention time of demethyl linezolid will differ from that of linezolid, allowing for its separation and collection for further analysis.
-
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is critical for determining the molecular weight and obtaining structural information through fragmentation patterns.
-
Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal.
-
Ionization Mode : Positive ion mode is typically used for linezolid and its analogues.
-
Procedure :
-
Introduce the purified sample of the suspected demethyl linezolid into the mass spectrometer, either directly via infusion or as the eluent from an LC system (LC-MS).
-
Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺). For demethyl linezolid (C₁₅H₁₈FN₃O₄), the expected monoisotopic mass of the protonated molecule is approximately 324.1354 m/z.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern. The fragmentation of the linezolid core would be expected, with shifts in fragment masses corresponding to the formamide group instead of the acetamide group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, which is essential for unambiguous structure elucidation.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Solvent : A deuterated solvent in which the compound is soluble, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).
-
Experiments :
-
¹H NMR : To identify the number and types of protons in the molecule. The absence of the characteristic singlet for the acetyl methyl group of linezolid (around 2.0 ppm) and the presence of a signal for the formyl proton would be key indicators for demethyl linezolid.
-
¹³C NMR : To determine the number and types of carbon atoms. The absence of the acetyl methyl carbon signal and the presence of a carbonyl carbon signal for the formamide group would be expected.
-
2D NMR (COSY, HSQC, HMBC) : To establish the connectivity between protons and carbons, confirming the overall structure.
-
Metabolic Pathways of Linezolid
The primary metabolic pathway of linezolid involves the oxidation of the morpholine ring, which is not a demethylation process. This leads to the formation of two major, inactive metabolites.
While N-dealkylation is a common metabolic reaction, the formation of demethyl linezolid as a metabolite has not been extensively reported. It is primarily considered a process-related impurity from the synthesis of linezolid.
Experimental Workflow for Impurity Identification
The logical flow for identifying and characterizing an unknown impurity like demethyl linezolid in a drug substance is outlined below.
Quantitative Data Summary
The following table summarizes key quantitative data for linezolid and its main metabolites, which are often monitored in pharmacokinetic studies.
Table 2: Pharmacokinetic Parameters of Linezolid and its Major Metabolites
| Parameter | Linezolid | PNU-142586 | PNU-142300 |
| Elimination Half-life (t½) | 4-6 hours | ~6 hours | ~5 hours |
| Urinary Excretion (% of dose) | ~30% | ~40% | ~10% |
| Plasma Protein Binding | ~31% | Not specified | Not specified |
Note: Data is approximate and can vary between individuals.
Conclusion
The structure elucidation of demethyl linezolid, an impurity of linezolid, is a critical aspect of quality control in the pharmaceutical industry. Its identification as (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)formamide is achieved through a combination of chromatographic separation and spectroscopic analysis, primarily HPLC, high-resolution mass spectrometry, and NMR. While not a major metabolite, its characterization is essential for ensuring the purity, safety, and efficacy of linezolid formulations. The methodologies outlined in this guide provide a robust framework for the identification and characterization of such related substances in drug development.
